![molecular formula C8H12N4O4 B14122026 4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one CAS No. 105597-46-4](/img/structure/B14122026.png)
4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one
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Overview
Description
4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one is a chemical compound with the molecular formula C8H12N4O4. It belongs to the class of triazines and is characterized by its unique structure, which includes an amino group, a hydroxy group, and a hydroxymethyl group attached to a triazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted triazines .
Scientific Research Applications
4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one
- 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxypyrimidin-2-one
Uniqueness
4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
105597-46-4 |
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Molecular Formula |
C8H12N4O4 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5?,6?/m0/s1 |
InChI Key |
XAUDJQYHKZQPEU-KXGSVCODSA-N |
Isomeric SMILES |
C1[C@@H](C(OC1N2C=NC(=NC2=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Origin of Product |
United States |
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